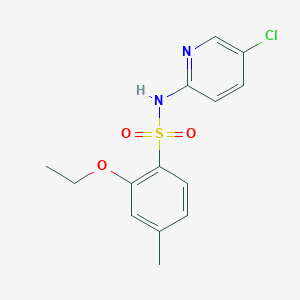
5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. The process may include:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step may involve the use of thioamides and halogenated compounds under specific conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. They may include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for specific diseases. Its biological activity would need to be thoroughly investigated.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar chemical properties.
Pyrrolone Derivatives: Compounds with the pyrrolone ring structure, which may exhibit similar reactivity.
Uniqueness
The uniqueness of “5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H27N3OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-imino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H27N3OS/c1-14(2)8-7-9-15(3)24-12-18(25)19(20(24)22)21-23-17(13-26-21)16-10-5-4-6-11-16/h4-6,10-11,13-15,22,25H,7-9,12H2,1-3H3 |
InChI Key |
UOZUFDWIHKSHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12184499.png)
![1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12184507.png)
![1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole](/img/structure/B12184517.png)



![N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12184531.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12184536.png)
![(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12184537.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12184540.png)
![1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B12184545.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12184547.png)
